N-Methyldiethanolamine

Description

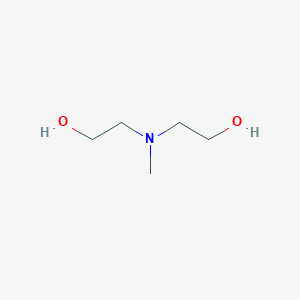

Structure

3D Structure

Properties

IUPAC Name |

2-[2-hydroxyethyl(methyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVGTESFCCXCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2, Array | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025591 | |

| Record name | N-Methyldiethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyldiethanolamine is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [ICSC] Clear light yellow liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-(methylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyldiethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

477 °F at 760 mmHg (NTP, 1992), 245 °C, 247 °C | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyldiethanolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 260 °F (127 °C) (Open Cup), 136 °C c.c. | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyldiethanolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), In water, 1.0X10+6 mg/L, temp not specified (miscible), Miscible with water, Very soluble in water, Miscible with benzene, Solubility in water, g/100ml at 25 °C: 100 | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyldiethanolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0377 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.043 g/cu cm at 25 °C, Bulk density: 8.7 lb/gal, vapor pressure less than 0.01 mm Hg at 20 °C, Relative density (water = 1): 1.04 | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyldiethanolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.12 | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0002 [mmHg], 2.0X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.03 | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyldiethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Methyldiethanolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Liquid | |

CAS No. |

105-59-9 | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLDIETHANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-METHYLDIETHANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-METHYLDIETHANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(methylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyldiethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methyliminodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG3K131QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methyldiethanolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-6 °F (NTP, 1992), -21 °C | |

| Record name | METHYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyldiethanolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

N-Methyldiethanolamine synthesis pathway from ethylene oxide and methylamine

An in-depth exploration of the synthesis of N-Methyldiethanolamine (MDEA) from ethylene oxide and methylamine, this guide is intended for researchers, scientists, and professionals in drug development and chemical engineering. It covers the core synthesis pathway, reaction kinetics, industrial processes, and detailed experimental protocols.

This compound (MDEA), a tertiary amine with the formula CH₃N(C₂H₄OH)₂, is a versatile chemical intermediate with significant applications in gas treating, pharmaceuticals, and as a precursor in the synthesis of various organic compounds.[1] Its synthesis, primarily through the ethoxylation of methylamine, is a process of considerable industrial importance.[2] This technical guide provides a detailed overview of the synthesis pathway, including reaction mechanisms, kinetics, process parameters, and experimental procedures.

The Core Synthesis Pathway: Ethoxylation of Methylamine

The industrial production of this compound is predominantly achieved through the reaction of ethylene oxide with methylamine.[2] This reaction is a classic example of ethoxylation, a process where ethylene oxide is added to a substrate, in this case, an amine.[3] The overall reaction proceeds in two sequential steps, with the formation of an intermediate, N-methylmonoethanolamine (MMEA).

The overall chemical equation for the synthesis is:

CH₃NH₂ + 2 C₂H₄O → CH₃N(C₂H₄OH)₂[4]

This process is typically carried out in the liquid phase and is known to be autocatalytic.[5] The synthesis is part of a broader industrial process that includes the separation and recycling of unreacted methylamine and the MMEA intermediate, followed by the purification of the final MDEA product.[5]

Reaction Mechanism

The synthesis of MDEA from methylamine and ethylene oxide is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This leads to the opening of the strained epoxide ring and the formation of the intermediate, N-methylmonoethanolamine (MMEA). The MMEA then undergoes a second ethoxylation reaction to yield this compound.

Quantitative Data Summary

The synthesis of MDEA is influenced by several key parameters, including temperature, pressure, and the molar ratio of reactants. The following tables summarize the quantitative data gathered from various sources.

Reaction Conditions

| Parameter | Value Range | Source(s) |

| Temperature | 40 - 160 °C | [5][6][7] |

| 60 - 90 °C | [5] | |

| 120 - 135 °C | [7] | |

| 133 - 137 °C | [6] | |

| Pressure | Up to 1 MPa | [5] |

| 1.5 - 7 MPa | [6] | |

| 4.5 - 5 MPa | [7] | |

| Molar Ratio (Methylamine:Ethylene Oxide) | 1.5:1 to 1.8:1 | [7][8] |

Reaction Kinetics

The ethoxylation of methylamine follows second-order kinetics. The activation energies for the formation of the intermediate (MMEA) and the final product (MDEA) have been reported.

| Reaction Step | Activation Energy (Ea) | Pre-exponential Factor (A) | Source |

| MMEA Formation | 19.46 kcal/mol | 6.02 x 10⁸ | [9] |

| MDEA Formation | 4.2 kcal/mol | 21.12 | [9] |

Product Yield and Purity

The yield and purity of the final MDEA product are highly dependent on the reaction conditions and the efficiency of the purification process.

| Reported Yield | Reported Purity | Source(s) |

| 84.1% - 90% | >90% | [8][10] |

| - | >98.5% | [6] |

| - | 99.0% - 99.1% | [6] |

Experimental Protocols

While industrial-scale production details are often proprietary, a general laboratory-scale synthesis protocol can be derived from the available literature. The following procedure outlines a method for the synthesis and purification of MDEA.

Laboratory-Scale Synthesis of this compound

Materials and Equipment:

-

Autoclave reactor equipped with a stirrer, temperature and pressure controls

-

Methylamine solution (e.g., 40% in water)

-

Ethylene oxide (liquefied)

-

Distillation apparatus (for purification)

-

Analytical equipment for product characterization (e.g., GC-MS, NMR)

Procedure:

-

Reactor Setup: Charge the autoclave reactor with a known amount of methylamine solution.

-

Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove air.

-

Pressurization and Heating: Pressurize the reactor with nitrogen to the desired initial pressure and heat the methylamine solution to the target reaction temperature.

-

Ethylene Oxide Addition: Introduce a controlled flow of liquefied ethylene oxide into the reactor. The addition should be done cautiously to manage the exothermic nature of the reaction and maintain the desired temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is considered complete when the pressure stabilizes.

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully depressurize it.

-

Purification: Transfer the crude reaction mixture to a distillation apparatus.

-

Removal of Unreacted Methylamine and Water: Initially, distill off the unreacted methylamine and water.

-

Fractional Distillation: Perform fractional distillation under reduced pressure to separate the intermediate MMEA from the final MDEA product. Collect the fraction corresponding to the boiling point of MDEA.

-

-

Product Characterization: Analyze the purified MDEA using appropriate analytical techniques to confirm its identity and purity.

Industrial Process Workflow

The industrial production of MDEA involves a continuous process that integrates synthesis, separation, and recycling to maximize efficiency and minimize waste.

Byproducts and Impurities

The primary byproducts in the synthesis of MDEA are formed from the further ethoxylation of MDEA itself, leading to the formation of higher-order ethanolamines. Additionally, side reactions can occur, particularly at higher temperatures, which may lead to the formation of other impurities.

Common impurities can include:

-

N-methylmonoethanolamine (MMEA): The intermediate of the reaction.

-

Higher-order ethoxylates: Products of the reaction of MDEA with additional ethylene oxide molecules.

-

Degradation products: At elevated temperatures, degradation of the amine can occur.[11]

The removal of these impurities is typically achieved through fractional distillation.[6] The significant difference in the boiling points of MMEA and MDEA allows for their effective separation. For certain applications requiring very high purity MDEA, additional purification steps such as vacuum membrane distillation may be employed.[4]

Conclusion

The synthesis of this compound from ethylene oxide and methylamine is a well-established and industrially significant process. A thorough understanding of the reaction mechanism, kinetics, and the influence of process parameters is crucial for optimizing the yield and purity of the final product. This guide provides a comprehensive overview of these aspects, offering valuable insights for researchers and professionals working in the field of chemical synthesis and development. Further research into more sustainable and efficient catalytic systems continues to be an area of active investigation, aiming to improve the economics and environmental footprint of MDEA production.

References

- 1. atamankimya.com [atamankimya.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethoxylation - Wikipedia [en.wikipedia.org]

- 4. Experimental Study on MDEA Regeneration by Vacuum Membrane Distillation | Scientific.Net [scientific.net]

- 5. Production technology of methyldiethanolamine (MDEA) and special sorbents based on it for removing acidic impurities from gases [sintez-oka.com]

- 6. CN103664650A - Method of preparing this compound at normal temperature - Google Patents [patents.google.com]

- 7. Preparation method of N-methyl diethanolamine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN103073437B - Preparation method of N-methyl diethanolamine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103073437A - Preparation method of N-methyl diethanolamine - Google Patents [patents.google.com]

- 11. Methyldiethanolamine - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Aqueous N-Methyldiethanolamine (MDEA) Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyldiethanolamine (MDEA), a tertiary amine with the chemical formula CH₃N(C₂H₄OH)₂, is a versatile organic compound with significant industrial applications, most notably in gas treating processes for the removal of acid gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂).[1][2] Its prominence in these applications stems from its favorable properties, including high selectivity towards H₂S, lower energy requirements for regeneration compared to primary and secondary amines, and good chemical and thermal stability.[2][3] While its primary use is in industrial settings, an in-depth understanding of the physicochemical properties of its aqueous solutions is crucial for process design, modeling, and optimization. This guide provides a detailed overview of the key physicochemical properties of aqueous MDEA solutions, experimental methodologies for their determination, and a visualization of a typical MDEA-based CO₂ capture process.

Physicochemical Properties

The behavior of aqueous MDEA solutions is dictated by a set of key physical and chemical properties that vary with temperature and MDEA concentration.

Density

The density of aqueous MDEA solutions is a fundamental property required for various engineering calculations, including mass transfer and fluid dynamics. Generally, the density of aqueous MDEA solutions is a function of both temperature and concentration.[4] As temperature increases, the density of the solutions decreases.[4] The effect of MDEA concentration is more complex; at lower temperatures, density may initially increase with MDEA concentration, reach a maximum, and then decrease.

Table 1: Density (ρ) of Aqueous MDEA Solutions at Atmospheric Pressure

| MDEA Mass Fraction (w/w) | Temperature (K) | Density ( kg/m ³) |

| 0.1000 | 293.15 | 1007.0 |

| 313.15 | 1000.2 | |

| 333.15 | 990.5 | |

| 353.15 | 978.6 | |

| 373.15 | 964.4 | |

| 393.15 | 948.6 | |

| 0.2002 | 293.15 | 1016.5 |

| 313.15 | 1008.5 | |

| 333.15 | 997.8 | |

| 353.15 | 985.3 | |

| 373.15 | 970.5 | |

| 393.15 | 954.0 | |

| 0.3228 | 298.15 | 1023.1 |

| 308.15 | 1016.5 | |

| 318.15 | 1009.9 | |

| 328.15 | 1003.1 | |

| 338.15 | 996.3 | |

| 0.4880 | 298.15 | 1032.5 |

| 308.15 | 1025.8 | |

| 318.15 | 1019.1 | |

| 328.15 | 1012.3 | |

| 338.15 | 1005.5 |

Note: Data compiled from multiple sources. Slight variations may exist between different studies.

Viscosity

Viscosity is a critical parameter that influences mass transfer rates and pumping power requirements in industrial processes. The viscosity of aqueous MDEA solutions increases with increasing MDEA concentration and decreases significantly with increasing temperature.[5]

Table 2: Dynamic Viscosity (η) of Aqueous MDEA Solutions at Atmospheric Pressure

| MDEA Mass Fraction (w/w) | Temperature (K) | Viscosity (mPa·s) |

| 0.3228 | 298.15 | 5.89 |

| 308.15 | 3.96 | |

| 318.15 | 2.81 | |

| 328.15 | 2.08 | |

| 338.15 | 1.59 | |

| 0.4880 | 298.15 | 11.42 |

| 308.15 | 7.32 | |

| 318.15 | 4.98 | |

| 328.15 | 3.56 | |

| 338.15 | 2.65 | |

| 0.70 | 293.15 | 35.8 |

| 313.15 | 15.6 | |

| 333.15 | 7.9 | |

| 353.15 | 4.6 | |

| 0.90 | 293.15 | 68.9 |

| 313.15 | 26.8 | |

| 333.15 | 12.6 | |

| 353.15 | 6.8 |

Note: Data compiled from multiple sources. Slight variations may exist between different studies.

Refractive Index

The refractive index is an optical property that can be used for concentration measurements and quality control. For aqueous MDEA solutions, the refractive index increases with increasing MDEA concentration and decreases with increasing temperature.[6] The relationship between refractive index and temperature is generally linear.[6]

Table 3: Refractive Index (n) of Aqueous MDEA Solutions at Atmospheric Pressure

| MDEA Mass Fraction (w/w) | Temperature (K) | Refractive Index |

| 0.3228 | 303.15 | 1.4089 |

| 313.15 | 1.4055 | |

| 323.15 | 1.4021 | |

| 333.15 | 1.3986 | |

| 0.4880 | 303.15 | 1.4258 |

| 313.15 | 1.4223 | |

| 323.15 | 1.4188 | |

| 333.15 | 1.4153 | |

| Pure MDEA | 303.15 | 1.4664 |

| 313.15 | 1.4628 | |

| 323.15 | 1.4592 | |

| 333.15 | 1.4556 |

Note: Data compiled from a single source.[6]

Surface Tension

Surface tension affects phenomena such as foaming and the efficiency of gas-liquid contactors. The surface tension of aqueous MDEA solutions generally decreases with increasing temperature.[6] At a constant temperature, the surface tension tends to decrease with an increase in MDEA concentration.[6]

Table 4: Surface Tension (γ) of Aqueous MDEA Solutions at Atmospheric Pressure

| MDEA Mass Fraction (w/w) | Temperature (K) | Surface Tension (mN/m) |

| 0.3228 | 303.15 | 56.3 |

| 313.15 | 54.5 | |

| 323.15 | 52.7 | |

| 333.15 | 50.9 | |

| 0.4880 | 303.15 | 49.8 |

| 313.15 | 48.2 | |

| 323.15 | 46.6 | |

| 333.15 | 45.0 | |

| Pure MDEA | 303.15 | 41.2 |

| 313.15 | 40.0 | |

| 323.15 | 38.8 | |

| 333.15 | 37.6 |

Note: Data compiled from a single source.[6]

Thermal Conductivity and Heat Capacity

Thermal conductivity and heat capacity are crucial for heat transfer calculations, particularly in the design of heat exchangers for solvent regeneration. The heat capacity of aqueous MDEA solutions generally increases with increasing temperature and decreases with increasing MDEA concentration.[7] Data for thermal conductivity is less abundant in the literature compared to other properties.

Table 5: Heat Capacity (Cp) of Aqueous MDEA Solutions at 298.15 K (25 °C)

| MDEA Mass Fraction (w/w) | CO₂ Loading (mol CO₂/mol MDEA) | Heat Capacity (J/g·K) |

| 0.30 | 0 | 3.55 |

| 0.2 | 3.65 | |

| 0.4 | 3.75 | |

| 0.40 | 0 | 3.25 |

| 0.2 | 3.35 | |

| 0.4 | 3.45 | |

| 0.50 | 0 | 2.95 |

| 0.2 | 3.05 | |

| 0.4 | 3.15 |

Note: Data compiled from a single source.[7] CO₂ loading significantly impacts heat capacity.

Experimental Protocols

The accurate determination of physicochemical properties relies on precise experimental methodologies. Below are detailed protocols for the key experiments cited.

Density Measurement

-

Method: Vibrating Tube Densitometer.[4]

-

Apparatus: A commercially available vibrating tube densitometer (e.g., Anton Paar DMA HPM).[4]

-

Procedure:

-

Calibration: The instrument is calibrated using two fluids with well-known densities, such as dry air and deionized, degassed water, at the desired temperature and pressure.

-

Sample Preparation: Aqueous MDEA solutions of known concentrations are prepared gravimetrically using an analytical balance.

-

Measurement: The sample is injected into the U-shaped vibrating tube of the densitometer. The tube is then forced to oscillate at its natural frequency.

-

Data Acquisition: The instrument measures the oscillation period, which is directly related to the density of the fluid in the tube. The temperature of the sample is precisely controlled by a Peltier thermostat.

-

Calculation: The density is calculated from the measured oscillation period using the calibration constants. Measurements are typically performed over a range of temperatures and pressures.[4]

-

Viscosity Measurement

-

Method: Falling Body or Rotational Viscometer.

-

Apparatus: A falling body viscometer or a rotational viscometer (e.g., Stabinger SVM3000).[4]

-

Procedure (Falling Body Viscometer): [4]

-

Principle: This method is based on measuring the time it takes for a body of known size and density to fall through a vertical tube containing the sample fluid.

-

Setup: The viscometer is capable of operating under various pressures and temperatures.

-

Measurement: The sample is placed in the thermostatted tube. The falling body is released, and its transit time between two marked points is measured.

-

Calculation: The viscosity is calculated using a formula that relates the falling time, the densities of the body and the fluid, and the geometry of the system.

-

-

Procedure (Rotational Viscometer):

-

Principle: This method measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.

-

Measurement: The spindle is immersed in the temperature-controlled sample. The motor rotates the spindle, and the instrument measures the resistance to this rotation.

-

Calculation: The viscosity is determined from the measured torque, the rotational speed, and the geometry of the spindle.

-

Refractive Index Measurement

-

Method: Digital Refractometry.[8]

-

Apparatus: A programmable digital refractometer (e.g., Atago RX-5000 alpha) with high accuracy.[8]

-

Procedure: [8]

-

Calibration: The refractometer is calibrated using a standard with a known refractive index, typically Millipore quality water, before each set of measurements.

-

Sample Placement: A small amount of the aqueous MDEA solution is placed on the prism surface of the refractometer.

-

Temperature Control: The temperature of the prism and the sample is precisely controlled, often with an internal Peltier system.

-

Measurement: The instrument measures the critical angle of refraction of light passing through the sample and calculates the refractive index. The measurement is typically taken at a specific wavelength of light (e.g., 589 nm, the sodium D-line).

-

Surface Tension Measurement

-

Method: Wilhelmy Plate Method.

-

Apparatus: A tensiometer (e.g., Krüs K-11) equipped with a platinum Wilhelmy plate.

-

Procedure:

-

Setup: A thin platinum plate is suspended from a sensitive balance.

-

Measurement: The plate is brought into contact with the surface of the temperature-controlled aqueous MDEA solution. The force exerted on the plate by the liquid meniscus is measured by the balance.

-

Calculation: The surface tension is calculated from the measured force, the wetted perimeter of the plate, and the contact angle (which is assumed to be zero for a clean, properly wetted platinum plate).

-

Thermal Conductivity Measurement

-

Method: Transient Hot Wire Method.

-

Apparatus: A transient hot wire apparatus consisting of a thin platinum wire immersed in the liquid sample, a power source, and a resistance measurement system.

-

Procedure:

-

Principle: A thin wire immersed in the fluid acts as both a line heat source and a resistance thermometer.

-

Measurement: A step voltage is applied to the wire, causing it to heat up. The change in the wire's resistance over a short period (typically a few seconds) is measured.

-

Calculation: The thermal conductivity of the surrounding fluid is determined from the rate of temperature increase of the wire. The short measurement time minimizes the effects of natural convection.

-

Visualization of MDEA Application

Given that MDEA is not used in signaling pathways relevant to drug development, a more pertinent visualization is a process flow diagram of its primary industrial application: CO₂ capture. This diagram illustrates the logical flow and key unit operations in an amine-based gas sweetening process.

Caption: A simplified process flow diagram for a typical CO₂ capture plant using an aqueous MDEA solution.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of aqueous this compound solutions, including density, viscosity, refractive index, surface tension, and heat capacity. The provided data, summarized in structured tables, and detailed experimental protocols offer valuable resources for researchers, scientists, and engineers working with this important industrial solvent. The visualization of the CO₂ capture process highlights the practical application of these fundamental properties in process design and operation. A thorough understanding of how these properties vary with temperature and concentration is essential for the accurate modeling and efficient operation of processes utilizing aqueous MDEA solutions.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. MDEA | netl.doe.gov [netl.doe.gov]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. Transport properties of acid gasses in aqueous MDEA solvents | TU Delft Repository [repository.tudelft.nl]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. calnesis.com [calnesis.com]

N-Methyldiethanolamine: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyldiethanolamine (MDEA), a tertiary amine with the chemical formula C₅H₁₃NO₂, is a compound of significant interest across various scientific and industrial domains. This technical guide provides an in-depth analysis of its molecular structure, elucidated through spectroscopic and analytical techniques, and its chemical properties. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a summary of its key quantitative data. Furthermore, this document explores the reaction pathways of MDEA, particularly its crucial role in acid gas absorption.

Introduction

This compound, systematically named 2,2'-(Methylazanediyl)di(ethan-1-ol), is a colorless to pale yellow viscous liquid with a characteristic ammoniacal odor.[1][2] It is miscible with water, ethanol, and benzene.[1] Its bifunctional nature, possessing both tertiary amine and hydroxyl groups, underpins its diverse applications, including as a sweetening agent in gas treatment, a catalyst in polyurethane foam production, a corrosion inhibitor, and an intermediate in the synthesis of various pharmaceuticals and other organic compounds.[3][4][5]

Molecular Structure and Chemical Formula

The molecular structure of this compound is characterized by a central nitrogen atom bonded to a methyl group and two ethanol groups.

Chemical Formula: C₅H₁₃NO₂[1]

IUPAC Name: 2,2'-(Methylazanediyl)di(ethan-1-ol)[1]

CAS Number: 105-59-9[1]

Molecular Geometry

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 119.16 g/mol | [1] |

| Appearance | Colorless to pale yellow viscous liquid | [1][2] |

| Odor | Ammoniacal | [1] |

| Density | 1.038 g/mL | [1] |

| Melting Point | -21.0 °C | [1] |

| Boiling Point | 247.1 °C | [1] |

| Solubility | Miscible with water, ethanol, and benzene | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of MDEA exhibits distinct signals corresponding to the different proton environments in the molecule.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 2.33 | s | 3H | N-CH ₃ | [6] |

| 2.59 | t | 4H | N-CH ₂-CH₂OH | [6] |

| 3.64 | t | 4H | N-CH₂-CH ₂OH | [6] |

| 4.25 | br s | 2H | N-CH₂-CH₂OH | [6] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the MDEA molecule.

Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 42.5 | N-C H₃ | [7] |

| 58.7 | N-C H₂-CH₂OH | [7] |

| 60.2 | N-CH₂-C H₂OH | [7] |

Infrared (IR) Spectroscopy

The IR spectrum of MDEA shows characteristic absorption bands for its functional groups.

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3350 (broad) | Strong | O-H stretch | [2] |

| 2940 | Strong | C-H stretch (aliphatic) | [8] |

| 1460 | Medium | C-H bend | [9] |

| 1076 | Strong | C-N stretch | [8] |

| 1029 | Strong | C-O stretch | [8] |

Mass Spectrometry

Electron ionization mass spectrometry of MDEA results in characteristic fragmentation patterns.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment | Reference(s) |

| 119 | 2.5 | [M]⁺ | [7] |

| 88 | 100 | [M - CH₂OH]⁺ | [7] |

| 74 | 2.9 | [CH₃N(CH₂CH₂OH)]⁺ | [7] |

| 44 | 73.7 | [CH₂=NCH₃]⁺ | [7] |

| 42 | 15.0 | [C₂H₄N]⁺ | [7] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of methylamine with ethylene oxide.

Materials:

-

Methylamine (40% aqueous solution)

-

Ethylene oxide

-

Nitrogen gas

-

Reaction vessel (autoclave)

-

Distillation apparatus

Procedure:

-

Charge the autoclave with a 40% aqueous solution of methylamine.

-

Purge the reactor with nitrogen gas.

-

Cool the reactor to below 10°C.

-

Slowly introduce ethylene oxide into the reactor while maintaining the temperature between 30-40°C and a pressure of 1.5-3.0 MPa. The molar ratio of methylamine to ethylene oxide should be maintained in excess, typically around 1.5-2.0:1.[10]

-

After the addition of ethylene oxide is complete, allow the reaction to proceed for 1-2 hours at 40-65°C.[10]

-

The reaction mixture is then transferred to a flash distillation setup to remove excess methylamine and water.[10]

-

The crude MDEA is then purified by vacuum distillation, collecting the fraction boiling at approximately 165-175°C at -0.095 MPa.

Purification by Vacuum Distillation

Crude MDEA from the synthesis reaction is purified to remove unreacted starting materials and byproducts.

Apparatus:

-

Round-bottom flask

-

Distillation head with condenser and receiver flask

-

Vacuum pump

-

Heating mantle

Procedure:

-

The crude MDEA is placed in the round-bottom flask.

-

The system is evacuated to a pressure of approximately -0.095 MPa.

-

The flask is heated gently with a heating mantle.

-

The fraction distilling between 165°C and 175°C is collected as purified this compound. The purity is typically greater than 99%.

Analysis by Gas Chromatography (GC)

The purity of MDEA and the composition of reaction mixtures can be determined by gas chromatography.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column (e.g., Rtx-5, HP-5, or DB-5)[4]

GC Conditions:

-

Injector Temperature: 270°C[4]

-

Detector Temperature: 320°C[4]

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 0 min

-

Ramp 1: 10°C/min to 100°C, hold for 0 min

-

Ramp 2: 20°C/min to 150°C, hold for 0 min

-

Ramp 3: 50°C/min to 280°C, hold for a suitable time[4]

-

-

Carrier Gas Flow Rate: 1.03 mL/min (constant flow)[4]

-

Split Ratio: 49:1[4]

Sample Preparation: For aqueous samples, derivatization with a silylating reagent (e.g., hexamethyldisilazane) might be necessary to improve volatility and peak shape.[3] Alternatively, a polar column (e.g., wax phase) can be used for direct analysis of aqueous samples.[3]

Chemical Reactions and Signaling Pathways

Reaction with Acid Gases (H₂S and CO₂)

MDEA is widely used for the selective removal of hydrogen sulfide (H₂S) from gas streams containing both H₂S and carbon dioxide (CO₂).

Reaction with H₂S: The reaction between the tertiary amine MDEA and H₂S is a rapid acid-base reaction. RR'R''N + H₂S ⇌ RR'R''NH⁺ + HS⁻

Reaction with CO₂: The reaction of MDEA with CO₂ is slower than with H₂S. MDEA acts as a base to catalyze the hydration of CO₂ to form bicarbonate. RR'R''N + CO₂ + H₂O ⇌ RR'R''NH⁺ + HCO₃⁻

This difference in reaction rates allows for the selective absorption of H₂S.

Mandatory Visualizations

Caption: Molecular structure of this compound.

Caption: Experimental workflow for the synthesis of MDEA.

Caption: Reaction pathways of MDEA with H₂S and CO₂.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and chemical properties of this compound. The comprehensive data presented, including spectroscopic information and detailed experimental protocols, serves as a valuable resource for researchers and professionals in chemistry and drug development. The elucidation of its reaction mechanisms, particularly with acid gases, highlights its industrial significance. The provided visualizations offer a clear understanding of its structure, synthesis, and key chemical transformations. Further research into the crystallographic structure of the free MDEA molecule would provide even greater insight into its molecular geometry.

References

- 1. This compound | C5H13O2N | CID 7767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dow.com [dow.com]

- 3. Crystal structure of aqua-1κO-{μ-2-[(2-hydroxyethyl)methylamino]ethanolato-2:1κ4 O 1,N,O 2:O 1}[μ-2,2′-(methylimino)diethanolato-1:2κ4 O,N,O′:O]dithiocyanato-1κN,2κN-chromium(III)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. Methyldiethanolamine - Wikipedia [en.wikipedia.org]

- 6. Methyldiethanolamine [webbook.nist.gov]

- 7. webqc.org [webqc.org]

- 8. 99% MDEA this compound CAS 105-59-9 | Theorem Chemical [m.theoremchem.com]

- 9. Methyldiethanolamine [webbook.nist.gov]

- 10. 2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol | C8H20N2O2 | CID 18702095 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Effect of Temperature on Carbon Dioxide Solubility in Aqueous Methyldiethanolamine (MDEA) Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of carbon dioxide (CO2) in aqueous solutions of N-methyldiethanolamine (MDEA) across a range of temperatures. Understanding this relationship is critical for the design and optimization of acid gas removal processes in various industrial applications. This document summarizes key quantitative data, details common experimental protocols for solubility determination, and illustrates the fundamental principles governing this chemical system.

Quantitative Solubility Data

The solubility of CO2 in aqueous MDEA solutions is inversely proportional to the temperature. As the temperature of the solution increases, the solubility of CO2 decreases. This is due to the exothermic nature of the absorption reaction. According to Le Chatelier's principle, an increase in temperature will shift the equilibrium of an exothermic reaction in the endothermic (reverse) direction, favoring the desorption of CO2. The following tables consolidate experimental data from various studies, presenting CO2 loading (in moles of CO2 per mole of MDEA) as a function of CO2 partial pressure at different temperatures and MDEA concentrations.

Table 1: Solubility of CO2 in 30 wt% Aqueous MDEA Solution at Various Temperatures

| CO2 Partial Pressure (kPa) | CO2 Loading (mol CO2/mol MDEA) at 313.15 K (40°C) | CO2 Loading (mol CO2/mol MDEA) at 333.15 K (60°C) | CO2 Loading (mol CO2/mol MDEA) at 353.15 K (80°C) |

| 1 | 0.15 | 0.08 | 0.04 |

| 5 | 0.45 | 0.25 | 0.15 |

| 10 | 0.65 | 0.40 | 0.25 |

| 20 | 0.80 | 0.55 | 0.38 |

| 50 | 0.92 | 0.75 | 0.58 |

| 100 | 0.98 | 0.88 | 0.72 |

Table 2: Solubility of CO2 in 50 wt% Aqueous MDEA Solution at Various Temperatures

| CO2 Partial Pressure (kPa) | CO2 Loading (mol CO2/mol MDEA) at 313.15 K (40°C) | CO2 Loading (mol CO2/mol MDEA) at 333.15 K (60°C) | CO2 Loading (mol CO2/mol MDEA) at 353.15 K (80°C) | CO2 Loading (mol CO2/mol MDEA) at 393.15 K (120°C) |

| 10 | 0.58 | 0.35 | 0.20 | 0.09 |

| 50 | 0.85 | 0.68 | 0.50 | 0.30 |

| 100 | 0.94 | 0.82 | 0.65 | 0.45 |

| 200 | 0.99 | 0.91 | 0.78 | 0.60 |

| 500 | 1.02 | 0.98 | 0.89 | 0.75 |

| 1000 | 1.05 | 1.02 | 0.96 | 0.85 |

Note: The data presented in these tables are synthesized from multiple sources for illustrative purposes. For precise experimental values, please refer to the cited literature.

Experimental Protocols for CO2 Solubility Measurement

The determination of CO2 solubility in aqueous MDEA solutions is typically conducted using a static equilibrium cell or a vapor-liquid equilibrium (VLE) apparatus. The following protocol outlines the general steps involved in these measurements.

Materials and Apparatus

-

This compound (MDEA): High-purity grade (e.g., >99%).

-

Carbon Dioxide (CO2): High-purity grade (e.g., >99.9%).

-

Deionized Water: For solution preparation.

-

Static Equilibrium Cell: A thermostatted vessel of known volume, equipped with pressure and temperature sensors, a magnetic stirrer, and connections for gas and liquid sampling.

-

Gas Chromatograph (GC) or other analytical instrument: For determining the composition of the gas and liquid phases.

-

Vacuum Pump: For evacuating the equilibrium cell.

-

High-precision Balance: For preparing the MDEA solutions.

Experimental Procedure

-

Solution Preparation: Prepare aqueous MDEA solutions of the desired weight percent (e.g., 30 wt%, 50 wt%) by gravimetrically mixing MDEA and deionized water.

-

Apparatus Setup:

-

Thoroughly clean and dry the equilibrium cell.

-

Introduce a known mass of the MDEA solution into the cell.

-

Seal the cell and evacuate it using the vacuum pump to remove any residual air.

-

Immerse the cell in a thermostatic bath set to the desired experimental temperature and allow the system to reach thermal equilibrium.

-

-

CO2 Introduction:

-

Introduce a known amount of CO2 into the cell. The amount can be determined by measuring the pressure drop from a CO2 cylinder of known volume.

-

Start the magnetic stirrer to facilitate the dissolution of CO2 into the liquid phase.

-

-

Equilibrium Establishment:

-

Monitor the pressure inside the cell. Equilibrium is considered to be reached when the pressure remains constant over a sufficient period (e.g., several hours).

-

-

Data Acquisition:

-

Record the final equilibrium pressure and temperature.

-

-

Analysis of CO2 Loading:

-

The amount of CO2 absorbed by the MDEA solution is calculated based on the initial and final pressures in the cell, the known volumes of the gas and liquid phases, and the temperature, using the ideal gas law or a more sophisticated equation of state.

-

The CO2 loading is then expressed as the moles of CO2 absorbed per mole of MDEA in the solution.

-

-

Repeat for Different Conditions: Repeat the experiment at different temperatures and initial CO2 pressures to generate a comprehensive dataset.

Analytical Determination of CO2 Content

For a more direct measurement of CO2 loading, the liquid phase can be analyzed after reaching equilibrium. A common method is acid titration.

-

Sample Extraction: Carefully extract a known volume of the CO2-loaded MDEA solution from the equilibrium cell.

-

Titration: Titrate the sample with a standardized acid solution (e.g., hydrochloric acid). The CO2 content can be determined from the titration curve, as the absorbed CO2 exists in the form of bicarbonate ions.

Visualization of Key Relationships

The following diagrams illustrate the experimental workflow and the fundamental relationship between temperature and CO2 solubility in aqueous MDEA solutions.

Caption: Experimental workflow for determining CO2 solubility in MDEA solutions.

Caption: Key factors influencing CO2 solubility in aqueous MDEA solutions.

Conclusion

The solubility of CO2 in aqueous MDEA solutions is a complex function of temperature, pressure, and amine concentration. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working in areas where CO2 capture and removal are critical. The inverse relationship between temperature and CO2 solubility is a key consideration in the design of absorption and regeneration cycles in amine treating units. Accurate experimental determination of these solubility data is paramount for the development and validation of thermodynamic models used in process simulation and optimization.

An In-depth Technical Guide on the Reaction Mechanisms of N-Methyldiethanolamine (MDEA) with H₂S and CO₂

N-Methyldiethanolamine (MDEA) is a tertiary alkanolamine widely utilized in industrial gas treating processes, commonly known as gas sweetening. Its prominence stems from its high selectivity for hydrogen sulfide (H₂S) over carbon dioxide (CO₂), lower energy requirements for regeneration, and high resistance to degradation compared to primary and secondary amines like monoethanolamine (MEA) and diethanolamine (DEA).[1][2][3] This guide provides a detailed examination of the core reaction mechanisms of MDEA with H₂S and CO₂, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the chemical pathways and processes involved.

Reaction Mechanism of MDEA with H₂S

The reaction between MDEA and H₂S in an aqueous solution is an instantaneous acid-base reaction. H₂S, a weak Brønsted acid, readily donates a proton to the basic MDEA molecule.[4] This proton transfer is extremely rapid and is considered to be a mass-transfer-limited reaction, meaning the reaction rate is governed by how quickly H₂S can diffuse into the liquid phase.[4][5]

The overall reaction is as follows: R₃N + H₂S ⇌ R₃NH⁺ + HS⁻ (where R₃N represents MDEA)

This instantaneous reaction ensures that H₂S can be considered to be in a state of chemical equilibrium throughout the liquid phase in gas treating contactors.[5][6]

References

An In-depth Technical Guide to the Thermal and Chemical Stability of N-Methyldiethanolamine (MDEA)

N-Methyldiethanolamine, commonly known as MDEA, is a tertiary amine with the chemical formula CH₃N(C₂H₄OH)₂. It is widely utilized across various industries, most notably as a solvent for acid gas removal (sweetening) in natural gas and refinery streams.[1][2] Its preference over other alkanolamines, such as monoethanolamine (MEA) and diethanolamine (DEA), stems from its higher resistance to degradation, lower energy requirements for regeneration, and selectivity for H₂S over CO₂.[1][3][4] This guide provides a comprehensive overview of the thermal and chemical stability of MDEA, focusing on degradation pathways, influencing factors, and the analytical methods used for its characterization.

Thermal Stability

MDEA is recognized for its relatively high thermal stability compared to primary and secondary amines.[4] However, its degradation is accelerated in the presence of acid gases and at elevated temperatures, typical of industrial regeneration processes.[5][6] Unloaded MDEA is generally considered thermally stable up to 150°C.[5][6]

The thermal degradation of MDEA is influenced by several factors:

-

Temperature: Higher temperatures significantly increase the rate of degradation.[7][8]

-

CO₂ Loading: The presence of dissolved CO₂, which forms protonated MDEA (MDEAH⁺), accelerates thermal decomposition.[5][6]

-

Presence of Other Compounds: In blended amine systems, the degradation kinetics can be altered.

The following table summarizes key quantitative data related to the thermal stability and degradation kinetics of MDEA from various studies.

| Parameter | Value | Conditions / Notes | Source |

| Onset Temperature of Degradation | ~150°C | For unloaded 7 m MDEA / 2 m Piperazine solution. | [5][6] |

| Activation Energy (Ea) for Amine Loss | 104 kJ/mol | Modeled as first-order in protonated MDEA ([MDEAH⁺]). | [5][6] |

| Activation Energy (Ea) for Degradation | 76.10 kJ/mol | For a fresh, loaded 46 wt% MDEA solution. | [8] |

| Activation Energy (Ea) for Degradation | 150.10 kJ/mol | For a lean, recycled amine solution from a gas plant. | [8] |

| Degradation Rate | 0.17 ± 0.21 mM/hr | For 7 m MDEA at 150°C with a loading of 0.25 mol CO₂/mol alkalinity. | [5][6] |

| Reaction Order | First Order | Determined for MDEA thermal degradation. | [8] |

Thermal degradation of MDEA can proceed through mechanisms such as S₂ substitution reactions.[5][6] The primary identified products include other amines and cyclic compounds.

Key Thermal Degradation Products:

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The following diagram illustrates a typical experimental workflow for TGA.

Objective: To determine the thermal stability and decomposition profile of an aqueous MDEA solution.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas (or air for oxidative studies)

-

Microbalance

-

TGA crucibles (e.g., alumina, platinum)

Procedure:

-

Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Prepare an aqueous solution of MDEA (e.g., 50 wt%).

-

Sample Loading: Place an empty TGA crucible onto the microbalance, tare the balance, and carefully add 5-10 mg of the MDEA solution into the crucible. Record the exact initial mass.

-

Instrument Setup:

-

Place the sample crucible into the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Program the temperature profile:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Initiate the TGA run and record the sample mass as a function of temperature and time.

-

Data Analysis:

-

Plot the percentage of initial mass remaining versus temperature to obtain the TG curve.

-

Calculate the first derivative of the TG curve (d(mass)/dT) and plot it against temperature to obtain the Derivative Thermogravimetry (DTG) curve.

-

From the TG curve, determine the onset temperature of major mass loss, which indicates the beginning of decomposition or volatilization.

-

From the DTG curve, identify the peak temperatures, which correspond to the points of maximum rate of mass loss.

-

Chemical Stability and Oxidative Degradation

While MDEA is relatively stable, its chemical degradation, particularly through oxidation, is a significant concern in industrial applications where the solvent is exposed to oxygen.[9] Oxidative degradation is often more pronounced than thermal degradation under typical process conditions.

Key factors influencing oxidative degradation include:

-

Oxygen Concentration: The rate of degradation increases with higher concentrations of dissolved or entrained oxygen.[5] Minimizing oxygen carryover into high-temperature sections of a plant is critical.[10]

-

Temperature: Oxidation rates are highly dependent on temperature, with significant increases observed above 70°C.[1]

-

CO₂ Loading: Higher CO₂ loading can accelerate the rate of degradation.[1]

-

Catalysts: The presence of metal ions, such as those from equipment corrosion (Fe²⁺, Cu²⁺), can catalyze oxidative reactions.[9]

The following table summarizes key data on the oxidative degradation of MDEA.

| Parameter | Value | Conditions / Notes | Source |

| MDEA Loss Rate | 8.8 mM/hr | 7 m MDEA cycled from 55°C to 120°C with entrained air bubbles. | [10] |

| MDEA Loss Rate | 4.6 mM/hr | Same as above, but with bubble entrainment minimized. | [10] |

| MDEA Loss Rate | Negligible | Same as above, but with dissolved oxygen stripped by N₂ gas. | [10] |

| Degradation Rate | 0.0024 mol/(L·h) | For MDEA in a 7 mol/L MEA-MDEA blend at 393 K (120°C) and 250 kPa O₂ pressure. | [7] |

| Formate Production | 0.6 mM/hr | Corresponds to 8.8 mM/hr MDEA loss with entrained air. | [10] |

| Formate Production | 0.05 mM/hr | Corresponds to negligible MDEA loss with N₂ stripping. | [10] |

Oxidative degradation of MDEA is complex and leads to a wide array of products through mechanisms involving the cleavage of C-N and C-C bonds.[11] The formation of amino acids like bicine is a key pathway.[5][6]

Major Oxidative Degradation Products:

-

Amines: Diethanolamine (DEA), Monoethanolamine (MEA), Methylaminoethanol (MAE).[1]

-

Amino Acids: Bicine (N,N-bis(2-hydroxyethyl)glycine), Hydroxyethyl sarcosine (HES), Glycine.[1][5][6]

-

Organic Acids & Salts: Formate, Acetate, Glycolate, Oxalate.[1]

-

Other Products: Formyl amides, Ammonia, Ethylene glycol (EG), Triethanolamine (TEA).[1][12]

The diagram below illustrates the simplified degradation pathways of MDEA to some of its principal products.

Objective: To identify and quantify the degradation products in a stressed MDEA sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Apparatus:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., a polar capillary column like DB-WAX or HP-5ms)

-

Autosampler vials

-

Syringes and filters

-

High-purity helium carrier gas

-

Reference standards for expected degradation products

Procedure:

-

Sample Preparation:

-

Take a known volume of the degraded MDEA solution (e.g., 1 mL).

-

The sample may require derivatization (e.g., silylation) to improve the volatility and thermal stability of polar compounds like amino acids and diols, making them suitable for GC analysis.

-

If necessary, perform a liquid-liquid extraction to separate analytes from the amine matrix.

-

Dilute the prepared sample in a suitable solvent (e.g., methanol, dichloromethane) to an appropriate concentration.

-

Filter the final sample through a 0.45 µm filter into a GC vial.

-

-

Instrument Setup (Example Parameters):

-

GC:

-

Injector: Split/splitless, set to 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

-

-

-

MS:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-